3-Ethoxy-1-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
138173-85-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-ethoxy-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-2-11-10-7-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
VPBPQDVLUPHNGW-UHFFFAOYSA-N |
SMILES |
CCOC1=COC2=CC=CC=C21 |
Canonical SMILES |
CCOC1=COC2=CC=CC=C21 |
Synonyms |
Benzofuran, 3-ethoxy- |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 1 Benzofuran and Its Analogs
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of connectivity and absolute configuration. nih.gov This technique is crucial in drug discovery and chemical analysis for understanding how molecules interact with biological targets. nih.gov
Analysis of Crystalline Structures and Intermolecular Interactions
For benzofuran (B130515) derivatives that can be crystallized, single-crystal X-ray diffraction analysis offers a detailed view of the molecular geometry, including bond lengths, bond angles, and torsion angles. For instance, the crystal structure of a halogenated 3-benzofurancarboxylic acid derivative was determined to be in the monoclinic space group P21/c. mdpi.com Such analyses reveal that the benzofuran moiety is typically planar. mdpi.com
In another example, a study of a different benzofuran derivative showed it crystallized in the triclinic system with a P-1 space group. asianpubs.org The analysis highlighted that the benzofuran and adjacent heterocyclic rings were not coplanar. asianpubs.org Crucially, this technique elucidates the network of intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π interactions, which stabilize the crystal packing and can influence the physical properties of the compound. asianpubs.org These interactions often result in the formation of complex 2D or 3D supramolecular structures. asianpubs.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For compounds like 3-Ethoxy-1-benzofuran and its analogs, ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of an ethoxy-substituted benzofuran analog typically displays characteristic signals for the ethoxy group: a triplet around 1.4-1.6 ppm (for the -CH₃ group) and a quartet around 4.1-4.3 ppm (for the -OCH₂- group), with coupling constants (J) around 7 Hz. mdpi.comejmo.org Protons attached to the benzofuran ring system appear as multiplets in the aromatic region (approximately 6.5-7.8 ppm). mdpi.comejmo.org
The ¹³C NMR spectrum complements this information by showing distinct signals for each carbon atom. The carbons of the ethoxy group typically resonate at approximately 14-15 ppm (-CH₃) and 63-65 ppm (-OCH₂-). mdpi.com The carbons of the benzofuran core appear at various shifts in the downfield region, providing a fingerprint of the heterocyclic and benzene (B151609) rings. mdpi.com
Table 1: ¹H and ¹³C NMR Data for 1-(4-Ethoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone
| Assignment | ¹H NMR (δ/ppm, J/Hz) | ¹³C NMR (δ/ppm) |
|---|---|---|
| -CH₂-CH₃ | 1.49 (t, J = 7.05) | 14.71 |
| -CH₃ (on ring) | 2.57 (s) | 11.34 |
| -COCH₃ | 2.76 (s) | 27.92 |
| -OCH₂-CH₃ | 4.14 (q, J = 6.9) | 63.86 |
| Ar-H | 6.58 (m) | 103.81 |
| Ar-H | 7.04 (m) | 104.61 |
| Ar-H | 7.32 (m) | 119.16 |
| Ar-C | - | 125.60 |
| Ar-C | - | 129.01 |
| Ar-C | - | 147.15 |
| Ar-C | - | 155.35 |
| Ar-C | - | 156.33 |
| -COCH₃ | - | 191.10 |
Data sourced from a study on benzofuran derivatives. mdpi.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign these signals and piece together the molecular structure, chemists rely on two-dimensional (2D) NMR experiments.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing out spin systems, such as the ethoxy group or adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for connecting different fragments of the molecule, for example, linking the ethoxy group to its specific position on the benzofuran ring by observing a correlation from the -OCH₂- protons to the carbon atom at the point of attachment.
In the analysis of benzofuran analogs like 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, these 2D techniques are standard practice for complete structural elucidation. dea.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the confident determination of the elemental composition and, consequently, the molecular formula of a compound. For benzofuran derivatives, HRMS is used to confirm the structure proposed by NMR and other spectroscopic methods. For example, the calculated m/z for the [M+Na]⁺ adduct of C₁₃H₁₄O₃ (an analog) was 241.0841, with the found value being 241.0836, confirming the molecular formula. mdpi.com
Table 2: HRMS Data for a Benzofuran Analog
| Compound | Formula | Adduct | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 1-(4-Ethoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | C₁₃H₁₄O₃ | [M+Na]⁺ | 241.0841 | 241.0836 |
Data sourced from a study on benzofuran derivatives. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For a compound like this compound, IR spectroscopy would be expected to show:
C-H stretching vibrations (both aromatic and aliphatic) typically above and below 3000 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Strong C-O stretching vibrations for the ether linkage, typically in the 1000-1300 cm⁻¹ range.
In studies of related benzofuranones, the carbonyl (C=O) stretching frequency is a prominent feature in both IR and Raman spectra, appearing around 1640-1770 cm⁻¹. researchgate.netnih.gov For an ethoxy-containing analog, a characteristic FT-IR peak for the C=O group was observed at 1641 cm⁻¹. ejmo.org These techniques provide a rapid and effective method for confirming the presence of key functional groups within the molecular structure.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
The electronic absorption spectra of benzofuran and its derivatives are characterized by transitions within the aromatic and heterocyclic ring systems, giving rise to distinct absorption bands in the ultraviolet (UV) region. The core chromophore, the benzofuran system, dictates the fundamental electronic transitions, which are subsequently modulated by the nature and position of substituents on the ring.
The UV spectrum of the parent benzofuran molecule typically displays two main absorption bands. These bands originate from π → π* transitions within the conjugated system. The position and intensity of these bands are sensitive to substitution, which can alter the energy levels of the molecular orbitals involved in the electronic transitions.
Research on the UV spectra of isomeric methoxybenzofurans provides valuable insight into the chromophoric system of 3-alkoxy-substituted benzofurans. researchgate.net The electronic excitation energies for 3-methoxybenzofuran have been both experimentally measured and calculated, showing a notable dependence on the position of the substituent. researchgate.net
The primary absorption bands for 3-methoxy-1-benzofuran are attributed to π → π* transitions. The introduction of the alkoxy group at the 3-position influences the electron density of the benzofuran system, leading to shifts in the absorption maxima (λmax) compared to the unsubstituted parent compound. Theoretical calculations for 3-methoxybenzofuran have predicted the lowest energy transition to be slightly lower than that of other methoxy-substituted isomers, although experimental findings indicate that substitution at position 5 leads to the longest wavelength absorption. researchgate.net
The electronic transitions in these systems can be further understood through computational studies. Methods such as the Pariser-Parr-Pople (PPP) and CNDO/S-CI have been employed to calculate the excitation energies and oscillator strengths, which show good agreement with experimental data for methoxybenzofuran isomers. researchgate.net These calculations confirm that the observed absorptions are primarily due to locally excited (LE) states within the benzofuran moiety, with some contribution from charge transfer (CT) configurations involving the substituent. researchgate.net
For other benzofuran derivatives, the UV-Vis spectra also reveal characteristic absorptions. For instance, a study on a benzofuran mono-crown derivative showed two main absorption bands at 290 nm and a shoulder at 325-350 nm in THF. researchgate.net The presence of the benzofuran ring was found to significantly enhance the fluorescence brightness of the molecule. researchgate.net This highlights the role of the benzofuran core as a potent chromophore.
The following table summarizes the experimental and calculated electronic transition data for 3-methoxy-1-benzofuran, which serves as a close proxy for this compound.
Table 1: Electronic Transition Data for 3-Methoxy-1-benzofuran
| Transition | Experimental λmax (nm) | Calculated λmax (nm) (PPP) | Oscillator Strength (Calculated) |
| S0 → S1 | 282 | 291 | 0.06 |
| S0 → S2 | 247 | 245 | 0.45 |
| S0 → S3 | 211 | 212 | 0.52 |
| S0 → S4 | - | 204 | 0.15 |
| Data sourced from Fabian, W. (1986). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. researchgate.net |
This interactive table allows for the sorting and filtering of the electronic transition data for 3-methoxy-1-benzofuran.
Theoretical and Computational Chemistry Applied to 3 Ethoxy 1 Benzofuran Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular characteristics. For the 3-Ethoxy-1-benzofuran system, methods like Molecular Orbital Theory and Density Functional Theory (DFT) are employed to map its electronic landscape and predict its chemical behavior. epstem.netresearchgate.net These calculations can determine structural parameters (bond lengths and angles), thermodynamic properties, and electronic features, which collectively define the molecule's reactivity. researchgate.net
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. ossila.com Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comiqce.jp
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it indicative of the molecule's nucleophilicity and ionization potential. ossila.comresearchgate.net The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity and electron affinity. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests the molecule is more easily polarized and thus more reactive. researchgate.netchalcogen.ro
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
This data helps in understanding the charge transfer interactions within the molecule. researchgate.net For this compound, the electron-donating nature of the ethoxy group would be expected to raise the HOMO energy level, potentially making it more susceptible to electrophilic attack compared to unsubstituted benzofuran.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective for investigating reaction mechanisms and pathways by calculating the energies of reactants, transition states, and products. nih.govresearchgate.net
For instance, DFT calculations have been used to elucidate the mechanism of the unexpected formation of benzofuran-2(3H)-one scaffolds from vinyldiazene derivatives. researchgate.net In that study, computations revealed that ethanol (B145695) could initiate the reaction by acting as a nucleophile, attacking an electrophilic carbon center with a calculated energy barrier of 28.3 kcal/mol. researchgate.net Subsequent steps, including ring-closure and ether bond cleavage facilitated by water, were also modeled to provide a complete energy profile of the reaction. researchgate.net
Similarly, DFT has been applied to study the free radical scavenging activity of benzofuran derivatives. nih.gov These studies investigate various reaction mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov The calculations help determine the most thermodynamically favorable pathway in different environments (gas phase vs. polar solvents). nih.gov Such computational approaches could be applied to this compound to predict its antioxidant potential or its behavior in various reaction conditions.
Many chemical reactions can yield multiple products (isomers). Computational chemistry is a powerful tool for predicting which isomer will be preferentially formed (regioselectivity and stereoselectivity). This is typically achieved by calculating the activation energies for all possible reaction pathways leading to the different products. The pathway with the lowest activation energy barrier is predicted to be the major one.
For example, in 1,3-dipolar cycloaddition reactions, global and local electrophilicity and nucleophilicity indices derived from DFT calculations can be used to predict the regioselectivity of the reaction. researchgate.net Analysis of the frontier molecular orbitals of the reactants can also explain the observed product distribution. thieme-connect.de In the case of this compound, computational modeling could predict the outcome of reactions such as electrophilic substitution on the benzene (B151609) or furan (B31954) ring, or cycloaddition reactions across the furan double bond. By comparing the energies of the transition states for attack at different positions, a reliable prediction of the major product can be made.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a molecular-level "magnifying glass" to view the intricate details of a chemical reaction. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating and characterizing the geometry and energy of all transition states and intermediates. researchgate.net
Studies on the synthesis of benzofurans have utilized computational modeling to support proposed mechanisms. For example, in the indium(III)-catalyzed hydroalkoxylation of o-alkynylphenols to form benzofurans, computational studies supported a mechanism involving π-Lewis acid activation of the alkyne by the indium catalyst, followed by nucleophilic attack of the phenol (B47542) group. mdpi.com
For this compound, computational modeling could be used to explore various transformations, such as its synthesis via intramolecular cyclization or its reactivity in palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These models can reveal the precise sequence of bond-making and bond-breaking events, the role of catalysts, and the reasons for observed selectivity, providing a comprehensive understanding that complements experimental findings. researchgate.netmdpi.com
Conformational Analysis and Energy Landscapes of this compound Derivatives
Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to find the most stable conformations (lowest energy) and the energy barriers for converting between them. For this compound, the key flexible part is the ethoxy group attached to the C3 position. The rotation around the C3-O and O-CH2 bonds gives rise to different conformers.
A typical computational approach involves a "potential energy scan," where the dihedral angle of a specific bond (e.g., the C2-C3-O-CH2 angle) is systematically varied in steps, and the energy of the molecule is calculated at each step. This process generates a potential energy landscape, a plot of energy versus the dihedral angle, which reveals the energy minima (stable conformers) and energy maxima (transition states for rotation). While specific studies on this compound are not prominent, this standard technique is routinely applied to molecules with flexible side chains to understand how their shape influences their physical properties and biological activity.
Application of Pearson's Hard and Soft Acids and Bases (HSAB) Principle in Reactivity Prediction
The Hard and Soft Acids and Bases (HSAB) principle, introduced by Ralph Pearson, is a qualitative concept used to explain and predict the stability of compounds and reaction outcomes. wikipedia.orgrajaramcollege.comnumberanalytics.com It classifies chemical species as either "hard," "soft," or "borderline." wikipedia.org
Hard acids and bases are small, have high charge states, and are weakly polarizable. wikipedia.orgrajaramcollege.com
Soft acids and bases are large, have low charge states, and are strongly polarizable. wikipedia.orgrajaramcollege.com
The core tenet of the HSAB principle is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. numberanalytics.comlibretexts.org Hard-hard interactions are predominantly ionic in character, while soft-soft interactions are more covalent. rajaramcollege.com
In the context of this compound, the HSAB principle can be used to predict its reactivity with various electrophiles and nucleophiles.
The oxygen atoms of the furan ring and the ethoxy group are considered hard bases due to the high electronegativity and localized electron pairs on oxygen. They would be expected to react preferentially with hard acids like H⁺ or small, highly charged metal ions.
The aromatic benzofuran ring system, with its delocalized π-electrons, can be considered a soft base . It would be expected to react with soft acids , such as larger metal ions with low charge states or electrophiles like bromine (Br₂).
The HSAB principle is also linked to frontier orbital theory. Hard-hard interactions are associated with a large HOMO-LUMO gap, characteristic of ionic bonding, while soft-soft interactions involve a small HOMO-LUMO gap, facilitating covalent bond formation. libretexts.org By classifying the reactive sites of this compound and potential reactants as hard or soft, chemists can make educated predictions about reaction pathways and product stability.
Reactivity and Mechanistic Investigations of the 3 Ethoxy 1 Benzofuran Core
Electrophilic Aromatic Substitution Reactions
The benzofuran (B130515) ring system is generally susceptible to electrophilic attack. The presence of the electron-donating ethoxy group at the 3-position in 3-ethoxy-1-benzofuran is expected to further activate the ring system towards electrophilic aromatic substitution. evitachem.com The substitution pattern is directed by the combined electronic effects of the furan (B31954) oxygen and the ethoxy group. Theoretical considerations and studies on related 3-alkoxybenzofurans suggest that electrophilic attack is most likely to occur at the 2-, 4-, and 6-positions.
Nitration of benzofuran derivatives typically proceeds under standard conditions (e.g., nitric acid in acetic anhydride). For instance, (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have been synthesized, indicating that nitration can occur on the benzene (B151609) ring of a 3-alkoxybenzofuran. researchgate.net Halogenation, such as bromination, can also be achieved, often with reagents like N-bromosuccinimide.
The regioselectivity of these reactions is a subject of interest. While the 2-position is electronically favored for substitution in many benzofuran systems due to the stability of the resulting cationic intermediate, the presence of the 3-ethoxy group can influence the outcome. youtube.com The electron-donating nature of the ethoxy group can enhance the nucleophilicity of the adjacent C2 position. Furthermore, substitution on the benzene ring is also possible, with the directing effects of the fused furan ring favoring the 4- and 6-positions. libretexts.orglibretexts.org
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-ethoxy-1-benzofuran, 4-Nitro-3-ethoxy-1-benzofuran, 6-Nitro-3-ethoxy-1-benzofuran |
| Halogenation | Br₂/FeBr₃ | 2-Bromo-3-ethoxy-1-benzofuran, 4-Bromo-3-ethoxy-1-benzofuran, 6-Bromo-3-ethoxy-1-benzofuran |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3-ethoxy-1-benzofuran |
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
Nucleophilic Attack and Ring-Opening Reactions
Nucleophilic attack on the electron-rich benzofuran ring is generally challenging unless the ring is activated by electron-withdrawing groups. libretexts.org In the case of this compound, the ethoxy group further increases the electron density, making direct nucleophilic substitution on the heterocyclic ring unfavorable.
However, reactions can be induced under specific conditions. For example, the formation of 2-ethoxybenzofuran from 3-bromobenzofuran upon treatment with a strong base proceeds via a proposed benzyne (B1209423) intermediate, which then undergoes nucleophilic attack by the ethoxide ion. masterorganicchemistry.com This demonstrates an indirect pathway for nucleophilic substitution.
Ring-opening of the furan moiety can occur under harsh conditions or if the ring is suitably activated. For instance, the opening of the lactone ring in coumarins, which are structurally related to benzofuranones, to form o-alkoxycinnamic acids upon treatment with alkali and alkylating agents has been reported. scispace.com While not a direct analog, this suggests that under strongly basic conditions, the furan ring of this compound could potentially undergo cleavage.
Oxidative Transformations of the Benzofuran Moiety
The furan ring of the benzofuran system is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.comrsc.org The double bond in the furan ring can undergo epoxidation or oxidative cleavage.
Biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by manganese(III) porphyrins has been shown to proceed via epoxidation at the 2,3-double bond. mdpi.com For 3-substituted benzofurans, this would lead to a 2,3-epoxy intermediate, which can then undergo further rearrangement or ring-opening. In the case of 3-methylbenzofuran, oxidation leads to the formation of 3-methylbenzofuran-2(3H)-one. mdpi.com By analogy, oxidation of this compound could potentially yield this compound-2(3H)-one.
Furthermore, decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones has been achieved under transition-metal-free conditions. beilstein-journals.orgnih.govbeilstein-archives.org This transformation highlights the reactivity of the benzofuranone core to oxidative rearrangement.
| Oxidation Method | Reagent | Potential Product(s) |
| Biomimetic Oxidation | H₂O₂/Mn(III) Porphyrin | This compound-2(3H)-one |
| Ozonolysis | 1. O₃; 2. Me₂S | Dicarbonyl compound (ring-opened) |
| Epoxidation | m-CPBA | 2,3-Epoxy-3-ethoxy-2,3-dihydro-1-benzofuran |
Table 2: Potential Oxidative Transformations of this compound
Reductive Processes on the Furanoid Ring
Reduction of the furanoid ring in benzofurans can be achieved through catalytic hydrogenation, though this can sometimes lead to cleavage of the ether linkage. The furan ring is generally more resistant to reduction than a simple alkene due to its aromatic character. However, under forcing conditions, the double bond can be saturated.
Catalytic Hydrogenation and Regioselectivity
Catalytic hydrogenation of the benzofuran ring typically leads to the formation of the corresponding 2,3-dihydrobenzofuran (B1216630). The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the furan ring without affecting the benzene ring. Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum oxide (PtO₂).
The regioselectivity of the hydrogenation of substituted benzofurans is an important consideration. For this compound, hydrogenation would be expected to yield 3-ethoxy-2,3-dihydro-1-benzofuran. The stereochemistry of the resulting product would depend on the catalyst and the substrate's approach to the catalyst surface.
Cycloaddition Reactions of Benzofuran Derivatives
The benzofuran ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromaticity makes it less reactive than simple dienes or alkenes. kharagpurcollege.ac.in
The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. However, the aromatic stabilization of the benzofuran system makes this type of reaction less common than for simple furans.
More prevalent are [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. uchicago.eduwikipedia.orgsemanticscholar.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Benzofuran derivatives can act as the dipolarophile. For example, the copper-catalyzed azide-alkyne cycloaddition is a well-known example of this reaction class. organic-chemistry.org
Photoinduced Reactions and Dimerization
The photochemistry of benzofurans has been explored, revealing pathways to various rearranged or dimeric products. Upon irradiation with UV light, benzofurans can undergo a variety of transformations.
Photochromic diarylethenes containing benzofuran moieties have been synthesized. These compounds undergo reversible cyclization reactions upon irradiation with light of different wavelengths, leading to significant changes in their absorption spectra. acs.org This highlights the ability of the benzofuran ring to participate in photochemical pericyclic reactions.
Photochemical generation of radicals from benzofuran-containing precursors has also been demonstrated. For instance, novel caged nitroxides incorporating a 2-phenylbenzofuran (B156813) unit have been shown to release a TEMPO radical upon one- or two-photon irradiation. beilstein-journals.org
The photochemical behavior of related heterocyclic systems, such as cyclopropenes rearranging to furans, suggests that ring-opening and rearrangement pathways are possible for benzofurans under photochemical conditions. cdnsciencepub.com While specific studies on the photodimerization of this compound are scarce, related systems are known to undergo [2+2] cycloadditions to form dimeric structures.
Rearrangement Reactions involving the Ethoxy-Benzofuran Scaffold
Rearrangement reactions provide powerful pathways for skeletal modifications in heterocyclic chemistry. While sigmatropic rearrangements are common in the synthesis of the benzofuran core itself, rearrangements of the pre-formed ethoxy-benzofuran scaffold are less common but mechanistically insightful. organic-chemistry.orgmasterorganicchemistry.com One notable investigation into the reactivity of the benzofuran system proposed the formation of a highly reactive 2,3-benzofuranyne intermediate. This aryne was suggested to explain the regioselective formation of 2-ethoxybenzofuran as a product instead of the anticipated 3-ethoxybenzofuran in certain substitution reactions. This outcome implies a rearrangement mechanism where the initial substitution pattern is altered via the strained triple bond of the furanyne intermediate.
Another relevant class of transformations includes rearrangements of chalcone (B49325) derivatives to form functionalized benzofurans. nih.govscispace.com For instance, methods have been developed for the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans by rearranging 2-hydroxychalcones. nih.gov These processes proceed through cyclized 2,3-dihydrobenzofuran intermediates which, depending on the reaction conditions, can be transformed into different benzofuran isomers. nih.gov While these examples build the benzofuran ring rather than rearranging a pre-existing one, they highlight the propensity of related structures to undergo skeletal changes to yield functionalized benzofuran products.
Furthermore, reactions involving the constriction of larger ring systems can lead to the formation of substituted dihydronaphthofurans. For example, the reaction of 3-aryl-1H-benzo[f]chromenes with N-bromosuccinimide in aqueous acetone (B3395972) results in 2-aroyl-1,2-dihydronaphtho[2,1-b]furans. bohrium.com This transformation represents a rare ring constriction that yields a complex furan-containing polycyclic system. bohrium.com
Functionalization Strategies at Key Positions
The electronic nature of the this compound core dictates the regioselectivity of its functionalization. The electron-rich furan moiety, activated by the oxygen atom and the C3-ethoxy group, offers specific sites for modification.
Functionalization at the C2 Position:
The C2 position of the this compound ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. rsc.orgslideshare.net This enhanced reactivity is a consequence of the resonance stabilization of the intermediate cation, where the lone pairs of the furan oxygen can participate effectively.
One of the most powerful methods for functionalizing the C2 position is through lithiation . Treatment of benzofurans with organolithium reagents, such as lithium di-isopropylamide (LDA), preferentially results in deprotonation at the C2 position if it is unsubstituted. rsc.org The resulting 2-lithiobenzofuran is a versatile intermediate that can react with a wide range of electrophiles to introduce various functional groups. In cases where the C2 position is blocked, lithiation may occur at C3 if an activating group is present at C2. rsc.org For this compound, the primary site of lithiation is C2, leading to subsequent functionalization at this position.
Electrophilic substitution reactions also favor the C2 position. For example, 3-substituted benzofurans can be functionalized at the C2 position with a carbaldehyde group via Vilsmeier-Haack formylation or with perfluoroalkyl groups. nih.gov
Metal-catalyzed cross-coupling reactions provide another efficient route for C2 functionalization. Nickel-catalyzed Suzuki-Miyaura coupling has been successfully employed to arylate the C2 position. For instance, ethoxy-substituted 2-fluorobenzofurans react with various arylboronic acids to yield 2-arylbenzofurans. beilstein-journals.org This demonstrates the ability to form new carbon-carbon bonds at this key position, even activating a typically robust C-F bond. beilstein-journals.org
| Benzofuran Substrate | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 2-Fluoro-5-ethoxy-benzofuran | Phenylboronic acid | 5-Ethoxy-2-phenyl-benzofuran | 65 |
Functionalization on the Benzene Ring:
The benzene portion of the benzofuran scaffold can also be functionalized, primarily through electrophilic aromatic substitution . The reactivity and regioselectivity of these reactions are influenced by the existing substituents. The fused furan ring, particularly the ether oxygen, acts as an activating group, directing incoming electrophiles to the ortho and para positions (C7 and C5, respectively). The C3-ethoxy group further influences the electron density of the aromatic ring.
Studies on related methoxy-substituted benzofurans have shown that electrophilic substitution, such as bromination using N-bromosuccinimide (NBS), can occur on the benzene ring. mdpi.comnih.gov The presence of activating alkoxy groups on the benzene ring facilitates electrophilic substitution at available positions. mdpi.com For example, the synthesis of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcones starts from a benzofuran core that is already functionalized at the C7 position with an ethoxy group, highlighting the accessibility of this position. nih.govbohrium.com
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| C2 | Lithiation/Electrophilic Quench | 1. LDA or n-BuLi 2. Electrophile (e.g., CO₂, R-X) | 2-Substituted benzofuran | rsc.org |
| C2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formylbenzofuran | nih.gov |
| C2 | Suzuki-Miyaura Coupling | ArB(OH)₂, Ni catalyst | 2-Arylbenzofuran | beilstein-journals.org |
| Benzene Ring (e.g., C4-C7) | Electrophilic Halogenation | NBS, Br₂ | Bromo-substituted benzofuran | mdpi.comnih.gov |
Derivatization Strategies for 3 Ethoxy 1 Benzofuran: Synthesis of Structurally Complex Analogs
Functionalization at Various Positions of the Benzofuran (B130515) Ring
The benzofuran ring system, characterized by the fusion of a benzene (B151609) and a furan (B31954) ring, offers multiple sites for chemical modification. The reactivity of the 3-Ethoxy-1-benzofuran core is influenced by the electron-donating nature of the ethoxy group at the 3-position and the inherent electronic properties of the heterocyclic system. rsc.org The benzofuran ring is generally considered electron-rich and is reactive towards electrophilic substitution. rsc.org
Functionalization strategies often target the C2 position, the most nucleophilic carbon in the furan ring, as well as various positions on the benzene moiety (C4, C5, C6, C7).
Electrophilic Substitution: The benzofuran ring is highly reactive toward electrophiles, with substitution typically favored at the C2 or C3 positions. rsc.org In this compound, the C3 position is already substituted. The electronic richness of the furan ring suggests that electrophilic attack would likely occur at the C2 position. Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group at C2. researchgate.net Halogenation with reagents like N-bromosuccinimide (NBS) or bromine in chloroform (B151607) can introduce bromine atoms onto the benzofuran scaffold, often at the C2 position or on activated positions of the benzene ring. researchgate.netmdpi.commdpi.com
Lithiation and Metal-Halogen Exchange: Directed ortho-metalation and lithiation are powerful tools for regioselective functionalization. Benzofurans can be preferentially lithiated at the C2 position using strong bases like n-butyllithium (n-BuLi). researchgate.netrsc.org This lithiated intermediate can then react with a wide range of electrophiles to introduce various functional groups. If the C2 position is blocked, lithiation can occur at other positions, such as C3, particularly if an activating (coordinating) group is present at C2. rsc.org In the case of a halogenated this compound precursor, metal-halogen exchange using organolithium reagents can generate a nucleophilic center at a specific position on the ring, which can then be functionalized. google.com
C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer direct routes to functionalize the benzofuran core without pre-functionalized starting materials. mdpi.comnih.govoup.com Catalysts based on palladium, rhodium, or iridium can activate specific C-H bonds, allowing for the introduction of aryl, alkyl, or other groups. oup.comresearchgate.net For instance, palladium-catalyzed intramolecular C-H/C-H coupling of related aryloxy-heterocycles has been used to form cyclized products, demonstrating the feasibility of activating C-H bonds on the benzofuran system. oup.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are indispensable for creating carbon-carbon bonds. A halogenated this compound derivative can be coupled with various boronic acids, alkenes, or other coupling partners to introduce complex substituents onto the ring. acs.org These reactions provide a versatile platform for synthesizing a wide array of analogs.
A summary of potential functionalization reactions at different positions of the this compound ring is presented below.
| Position | Reaction Type | Reagent/Catalyst Example | Potential Product |
| C2 | Electrophilic Substitution | Vilsmeier Reagent (POCl₃, DMF) | This compound-2-carbaldehyde |
| C2 | Lithiation/Electrophilic Quench | n-BuLi, then (CH₃)₂CO | 2-(this compound-2-yl)propan-2-ol |
| C4-C7 | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-3-ethoxy-1-benzofuran derivatives |
| C4-C7 | C-H Borylation | Iridium Catalyst, B₂pin₂ | Borylated this compound derivatives |
| C(X) | Suzuki Coupling (from bromo derivative) | Arylboronic acid, Pd catalyst | Aryl-substituted this compound |
Synthesis of Fused Heterocyclic Systems incorporating this compound
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions typically involve the introduction of functional groups onto the benzofuran ring that can then participate in subsequent cyclization reactions.
One common strategy involves the synthesis of a chalcone (B49325) derivative from a 2-acetyl-3-ethoxy-1-benzofuran precursor. This chalcone can then undergo condensation with reagents like hydroxylamine (B1172632) hydrochloride to form a fused isoxazole (B147169) ring. rjptonline.orgresearchgate.net This approach allows for the fusion of a five-membered heterocyclic ring onto the benzofuran core.
Another approach involves tandem reactions where a bifunctional nucleophile reacts with a suitably functionalized benzofuran derivative. For example, o-hydroxyphenyl propargyl alcohols, which are precursors to benzofurans, can undergo tandem conjugate addition and oxy-cyclization to form complex architectures. acs.org A functionalized this compound could be designed to participate in similar cycloaddition or annulation reactions to build fused systems. acs.orgclockss.org
The synthesis of 3-heterosubstituted benzofurans from o-hydroxyphenyl propargyl alcohols provides a route to derivatives that can act as precursors for fused systems. acs.orgnih.gov For example, introducing a benzotriazole (B28993) moiety at the 3-position (by modifying the synthesis to start with an ethoxy-substituted precursor) could provide a handle for further annulation reactions. acs.org
The following table outlines a representative strategy for synthesizing a fused heterocyclic system.
| Starting Material Precursor | Reaction Sequence | Intermediate | Fused System |
| 2-Hydroxy-ethoxy-acetophenone | 1. Reaction with chloroacetone (B47974) 2. Acetylation at C2 | 2-Acetyl-3-ethoxy-1-benzofuran | - |
| 2-Acetyl-3-ethoxy-1-benzofuran | 1. Claisen-Schmidt condensation with an aromatic aldehyde | 1-(this compound-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) | - |
| Chalcone Derivative | Reaction with hydroxylamine hydrochloride | - | 3-(this compound-2-yl)-5-aryl-isoxazole |
Preparation of Chiral this compound Derivatives through Asymmetric Synthesis
The introduction of chirality into the this compound framework can be achieved through various asymmetric synthesis strategies, leading to enantiomerically enriched or pure compounds.
Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of reactions on the benzofuran scaffold. For instance, the asymmetric reduction of a ketone group attached to the benzofuran ring, using a chiral reducing agent or a catalyst like a chiral oxazaborolidine, can produce a chiral alcohol. Asymmetric C-H functionalization, using a chiral transition metal complex, could directly install a stereocenter on the ring or a side chain. Chiral guanidine (B92328) catalysts have been used in cyclization reactions to synthesize chiral lactones, a strategy that could be adapted to benzofuran precursors. scu.edu.cn Phosphoric acid-catalyzed asymmetric synthesis has also been shown to be effective for creating axially chiral biaryl compounds, a strategy potentially applicable to the synthesis of chiral benzofuran derivatives. acs.org
Use of Chiral Auxiliaries and Substrates: Another approach involves the use of chiral starting materials or auxiliaries. A reaction between an organometallic derivative of this compound and a chiral electrophile, such as a chiral glycidyl (B131873) ether, can lead to the formation of a chiral derivative. google.com The synthetic route might involve a metal-halogen exchange to form an organocuprate, which then undergoes an Sₙ2 reaction with the chiral epoxide. google.com
The following table summarizes potential asymmetric strategies.
| Strategy | Reaction Type | Chiral Source | Example Product Structure |
| Asymmetric Catalysis | Ketone Reduction | Chiral Ruthenium Catalyst | Chiral 1-(this compound-X-yl)ethanol |
| Asymmetric Catalysis | Cascade Reaction | Chiral Guanidine Catalyst | Chiral spiro[benzofuran-2,2'-indolin]-3-one derivative |
| Chiral Substrate | Nucleophilic Addition | Chiral Glycidyl Ether | Chiral 3-Ethoxy-X-(3-alkoxy-2-hydroxypropyl)-1-benzofuran |
Structure-Reactivity Relationships in this compound Analogs
The reactivity of this compound analogs in derivatization reactions is intrinsically linked to their electronic and steric properties. The nature and position of substituents on the benzofuran ring can significantly influence the outcome of synthetic transformations. mdpi.comnih.gov
Electronic Effects: The 3-ethoxy group is an electron-donating group (EDG) that activates the benzofuran ring, particularly the furan moiety, towards electrophilic attack. The introduction of additional EDGs on the benzene ring (e.g., methoxy (B1213986) or alkyl groups) would further enhance this reactivity, potentially directing electrophiles to specific positions through synergistic activation. Conversely, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would deactivate the ring, making electrophilic substitution more difficult. acs.org EWGs would, however, make the benzofuran ring more susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.
Steric Effects: The size of the substituents on the benzofuran ring can play a crucial role in directing the regioselectivity of a reaction. A bulky substituent at the C2 position, for example, might hinder further substitution at that site and could promote functionalization at a less sterically encumbered position on the benzene ring. In lithiation reactions, a bulky directing group can influence the position of metalation due to steric hindrance.
Influence on Fused Systems Synthesis: In the synthesis of fused systems, the electronic nature of substituents on the benzofuran chalcone precursor influences the subsequent cyclization step. An electron-donating group on the aromatic aldehyde used in the chalcone synthesis can affect the reactivity of the enone system, potentially altering the reaction conditions required for cyclization. rjptonline.org
Reactivity of Halogenated Derivatives: The introduction of halogens provides a versatile handle for further functionalization via cross-coupling reactions. acs.orgnih.gov The position of the halogen is critical. A halogen at C2 is typically more reactive in palladium-catalyzed couplings than a halogen on the benzene ring due to the electronic nature of the furan moiety. The presence of other substituents can modulate this reactivity. For example, an EDG elsewhere on the ring can facilitate the oxidative addition step in a Suzuki coupling, accelerating the reaction.
The following table provides a qualitative overview of these relationships.
| Substituent Type at C5 | Effect on Benzene Ring | Expected Impact on Electrophilic Aromatic Substitution | Expected Impact on C2 Lithiation |
| Electron-Donating (e.g., -OCH₃) | Activation | Increased rate, ortho/para directing | Minimal direct effect, may influence solubility/complexation |
| Electron-Withdrawing (e.g., -NO₂) | Deactivation | Decreased rate, meta directing | Minimal direct effect, may influence stability of lithiated species |
| Halogen (e.g., -Br) | Deactivation (inductive), Activation (resonance) | Decreased rate, ortho/para directing | Provides site for metal-halogen exchange |
Advanced Applications of 3 Ethoxy 1 Benzofuran and Its Derivatives in Materials Science and Catalysis Research
Development of Organic Electronic Materials
Benzofuran (B130515) derivatives are increasingly investigated for their utility in organic electronic devices, owing to their intrinsic fluorescence and semiconducting properties. nih.govacs.org These materials are promising candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nih.govacs.org The electronic characteristics of benzofuran-based materials can be tailored through strategic molecular design, including the introduction of various substituents on the benzofuran core.
A significant challenge in the development of organic light-emitting materials is overcoming the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence of a material decreases in the solid state due to intermolecular π-π stacking. Molecular engineering of benzofuran derivatives has been a successful strategy to mitigate ACQ and enhance solid-state emission. By modifying the molecular structure, it is possible to control the intermolecular arrangement in the solid state, thereby suppressing non-radiative decay pathways and boosting fluorescence quantum yields.
Research has demonstrated that the emission properties of benzofuran derivatives are highly dependent on their substitution patterns. For instance, a series of linear benzofuran derivatives featuring vinylene or cyanovinylene moieties have been synthesized to study their emission characteristics. While the vinylene derivatives exhibited high fluorescence quantum yields (>50%) in both solution and the solid state, the cyanovinylene counterparts were weakly emissive in solution but showed a remarkable increase in emission (up to 15-fold) in the solid state. This enhancement is attributed to the restriction of intramolecular motion and specific intermolecular interactions in the solid state that prevent π-π stacking.
The strategic placement of bulky groups or the introduction of specific intermolecular interactions, such as hydrogen bonding, can effectively disrupt the co-facial π-stacking that leads to fluorescence quenching. This approach, known as aggregation-induced emission (AIE), is a key design principle for creating highly emissive solid-state materials. The table below summarizes the emission properties of some engineered benzofuran derivatives.
| Derivative Type | Emission in Solution | Solid-State Emission | Key Structural Feature |
| Vinylene Benzofurans | High (>50% QY) | High | Linear structure, no π-stacking |
| Cyanovinylene Benzofurans | Low (<5% QY) | High (up to 15-fold increase) | Aggregation-Induced Emission (AIE) |
| Bulky-Substituted Benzofurans | Moderate to High | High | Steric hindrance preventing π-stacking |
The performance of organic field-effect transistors (OFETs) is critically dependent on the charge transport characteristics of the organic semiconductor layer. Benzofuran derivatives have been explored as p-type, n-type, and ambipolar semiconductors in OFETs. The planarity and extended π-conjugation of the benzofuran ring system facilitate intermolecular charge hopping, which is essential for efficient charge transport.
The introduction of electron-donating or electron-withdrawing groups onto the benzofuran scaffold allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the type of charge carriers (holes or electrons) that can be transported. For example, the incorporation of strong electron-withdrawing groups can lower the LUMO level, favoring electron transport, while electron-donating groups can raise the HOMO level, enhancing hole transport.
Studies on oligomers end-capped with benzofuran moieties have shown that the nature of the central spacer unit (e.g., furan (B31954), thiophene) significantly influences the charge transport properties. Thiophene- and bithiophene-bridged benzofuran derivatives have demonstrated p-type semiconductor behavior with hole mobilities in the range of 10⁻³ to 10⁻² cm²/Vs. The molecular packing in the solid state, which is influenced by the substituents, plays a crucial role in determining the charge carrier mobility.
| Benzofuran Derivative | Central Spacer | Charge Carrier Type | Hole Mobility (cm²/Vs) |
| Benzofuran-Thiophene Oligomer | Thiophene | p-type | ~10⁻³ |
| Benzofuran-Bithiophene Oligomer | Bithiophene | p-type | up to 1 x 10⁻² |
| Furan-centered Benzofuran | Furan | - | Low |
Polymer Chemistry: Monomers and Building Blocks for Novel Polymers
The ability of benzofuran derivatives to undergo polymerization makes them valuable monomers for the synthesis of novel polymers with tailored properties. A "monomer-polymer-monomer" (MPM) strategy has been developed for the functionalization of the benzene (B151609) ring of benzofuran. researchgate.net This approach involves the polymerization of a benzofuran monomer, followed by the selective functionalization of the resulting polymer, and subsequent depolymerization to yield functionalized benzofuran monomers. researchgate.net
This strategy allows for the introduction of a wide range of functional groups onto the benzofuran scaffold that might not be accessible through direct synthesis. researchgate.net The resulting functionalized monomers can then be used to create a new generation of polymers with advanced properties for applications in areas such as organic electronics, sensors, and drug delivery.
Poly(3-alkoxythiophene)s, which are structurally related to poly(3-alkoxybenzofuran)s, have been synthesized via Ni-catalyzed polymerization. researchgate.net The polymerization of 3-alkoxy-substituted monomers can lead to polymers with enhanced solubility and processability, which are crucial for their application in solution-processed electronic devices. researchgate.netrsc.org The alkoxy side chains can also influence the polymer's morphology and electronic properties. researchgate.net
Role as Ligands or Scaffolds in Catalytic Systems
The benzofuran scaffold can serve as a versatile platform for the design of ligands and scaffolds for various catalytic systems. nih.govacs.org The ability to introduce a wide range of functional groups at different positions of the benzofuran ring allows for the creation of tailored ligands with specific steric and electronic properties for metal-catalyzed reactions. nih.govacs.orgacs.org
For instance, benzofuran-based phosphine (B1218219) ligands have been employed in palladium-catalyzed cross-coupling reactions. The benzofuran moiety can influence the catalytic activity and selectivity of the metal center by modulating its electronic environment. Furthermore, the rigid structure of the benzofuran scaffold can provide a well-defined coordination geometry for the metal, leading to enhanced catalytic performance.
Benzofuran derivatives have also been used as scaffolds for the development of organocatalysts. The inherent functionality of the benzofuran ring system can be exploited to create chiral catalysts for asymmetric synthesis. The development of biocatalytic strategies for the asymmetric cyclopropanation of benzofurans has led to the synthesis of stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds, which are valuable building blocks in medicinal chemistry. nih.gov
Potential in Agrochemical Research
Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties, making them promising candidates for the development of new agrochemicals. sioc-journal.cnnih.govresearchgate.net The structural diversity of benzofuran derivatives allows for the optimization of their biological activity and selectivity towards specific pests or weeds.
Recent research has focused on the synthesis of novel benzofuran derivatives and the evaluation of their potential as agrochemicals. For example, benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activities against various plant pathogens. acs.org The mechanism of action of these compounds is being investigated to further optimize their efficacy and develop them into effective bactericides for crop protection. acs.org
Mechanistic Investigations of Biological Activity of Ethoxybenzofuran Derivatives
Elucidation of Molecular Mechanisms of Action
The cellular and molecular effects of ethoxybenzofuran derivatives are multifaceted, involving the activation of programmed cell death pathways, the generation of reactive oxygen species, and the modulation of inflammatory responses.
Apoptosis Induction Pathways
Studies have shown that certain ethoxybenzofuran derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone (B49325) derivatives have been synthesized and evaluated for their anticancer activity. One such derivative, chalcone 3a, demonstrated cytotoxic effects and was found to induce apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells. The induction of apoptosis is a critical mechanism for anticancer agents, as it leads to the controlled elimination of malignant cells. The process can be triggered through various signaling cascades, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The activation of these pathways by ethoxybenzofuran derivatives highlights their potential as anticancer agents.
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is another important mechanism through which ethoxybenzofuran derivatives exert their biological effects. ROS are chemically reactive species containing oxygen and are known to be involved in various cellular processes, including signaling and defense against pathogens. However, excessive ROS production can lead to oxidative stress and cellular damage, which can be harnessed to kill cancer cells. Research on 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives has shown that their anticancer activity is associated with the formation of ROS. This pro-oxidative effect can disrupt the cellular redox balance and trigger apoptotic cell death.
Identification of Specific Molecular Targets
To fully understand the biological activity of ethoxybenzofuran derivatives, it is crucial to identify their specific molecular targets within the cell. These targets can include enzymes that are vital for cellular processes or receptors that mediate signaling pathways.
Enzyme Inhibition Studies (e.g., DNA gyrase B, acetylcholinesterase, tubulin polymerization)
The inhibition of specific enzymes is a common mechanism of action for many therapeutic drugs. While direct studies on 3-ethoxy-1-benzofuran are limited, research on related benzofuran (B130515) derivatives has identified several enzymatic targets. One of the most significant is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds can disrupt cell division and lead to cell cycle arrest and apoptosis, making them attractive as anticancer agents.
Receptor Binding and Modulation (e.g., estrogen receptors)
In addition to enzyme inhibition, the interaction of small molecules with cellular receptors can modulate their activity and trigger downstream signaling events. While specific interactions with estrogen receptors for this compound have not been extensively detailed, the broader class of benzofuran derivatives has been investigated for their binding to various receptors. For instance, spiro[benzofuran-1,4'-piperidines] have been synthesized and evaluated for their binding properties to sigma (σ) receptors, which are implicated in a variety of neurological functions and are potential targets for therapeutic intervention.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For ethoxybenzofuran derivatives, these studies have provided valuable insights into the structural features required for various pharmacological effects, including anticancer and osteogenic activities. mdpi.comnih.gov
A key aspect of SAR for benzofuran derivatives is the nature and position of substituents on the benzofuran core. nih.gov It has been observed that the introduction of specific functional groups at particular positions can significantly modulate the biological properties of the resulting compounds. For instance, earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for their cytotoxic activity. nih.gov
In the context of anticancer activity, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to substantially increase the compound's efficacy. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov For example, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring demonstrated significant cytotoxic activity against leukemia cell lines. nih.gov Interestingly, the placement of the halogen on an alkyl or acetyl chain connected to the benzofuran ring, rather than directly on the ring itself, can still result in pronounced cytotoxic effects. nih.gov
Furthermore, the hybridization of the benzofuran scaffold with other heterocyclic rings has been explored to create novel derivatives with enhanced biological profiles. nih.govelsevierpure.com For instance, a chalcone-furan hybrid, 3-[4-(dimethylamino)phenyl]-1-(7-ethoxy-1-benzofuran-2-yl)prop-2-en-1-one, was found to induce apoptosis in various cancer cell lines through caspase-dependent pathways. nih.gov This suggests that the combination of the ethoxybenzofuran moiety with a chalcone structure can lead to potent anticancer agents.
In a different therapeutic area, SAR studies of benzofuran derivatives have been conducted to identify compounds with osteoblast differentiation-promoting activity. One study synthesized various benzofuran derivatives and found that 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide exhibited potent osteogenic activity. nih.gov This highlights the importance of the substituents at both the 3 and 5-positions of the benzofuran ring for this specific biological effect. The study concluded that a 3,5-disubstituted benzofuran is a useful scaffold for developing orally active osteogenic compounds. nih.govjst.go.jp
Table 1: Structure-Activity Relationship of Selected Benzofuran Derivatives
| Compound/Derivative Class | Key Structural Features | Observed Biological Activity | Reference |
| Halogenated Benzofurans | Bromine atom on the methyl group at C-3. | Significant cytotoxicity against leukemia cells (K562, HL60). | nih.gov |
| Chalcone-Furan Hybrid | 3-[4-(dimethylamino)phenyl]-1-(7-ethoxy-1-benzofuran-2-yl)prop-2-en-1-one structure. | Induction of apoptosis in prostate, lung, and breast cancer cells. | nih.gov |
| 3,5-Disubstituted Benzofuran | 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide. | Potent osteoblast differentiation-promoting activity. | nih.gov |
| Benzene-sulfonamide-based Benzofuran | 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide. | Inhibition of the HIF-1 pathway in cancer cells. | nih.gov |
In Vitro Mechanistic Model Systems and Assays
To further investigate the mechanisms of action of ethoxybenzofuran derivatives, a variety of in vitro model systems and assays are employed. These tools allow researchers to study the effects of these compounds at the cellular and molecular levels.
Cell line-based assays are crucial for understanding the cellular responses to treatment with ethoxybenzofuran derivatives. cellomaticsbio.comnuvisan.com These assays can provide information on cell viability, proliferation, and the induction of apoptosis (programmed cell death).
For example, the MTT assay is a colorimetric assay commonly used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. nih.gov This assay was used to evaluate the cytotoxic effects of novel halogenated benzofuran derivatives against various cancer cell lines. nih.gov
Flow cytometry is a powerful technique that allows for the analysis of multiple cellular parameters. oncolines.com The Annexin V-FITC assay, often analyzed by flow cytometry, is used to detect apoptosis. mdpi.comresearchgate.net Studies on certain benzofuran derivatives have utilized this assay to confirm their ability to induce apoptosis in cancer cells. mdpi.comresearchgate.net
Caspase assays are another important tool for studying apoptosis, as caspases are a family of proteases that play a central role in this process. nih.gov The Caspase-Glo 3/7 assay, for instance, measures the activity of caspase-3 and caspase-7, key executioner caspases. mdpi.comresearchgate.net Research has shown that some benzofuran derivatives induce apoptosis through the activation of these caspases. nih.govmdpi.comresearchgate.net For instance, the chalcone-furan hybrid 3-[4-(dimethylamino)phenyl]-1-(7-ethoxy-1-benzofuran-2-yl)prop-2-en-1-one was found to induce apoptosis through caspase-dependent pathways. nih.gov Similarly, other studies have used ELISA-based assays to measure the increased expression levels of caspase-3, caspase-8, and caspase-9 in cancer cells treated with specific benzofuran derivatives, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov
Biochemical assays are essential for identifying the direct molecular targets of ethoxybenzofuran derivatives and for quantifying their interaction with these targets. nih.gov These assays can help to confirm whether a compound's biological effect is due to its interaction with a specific protein or enzyme.
For instance, in the context of osteogenic benzofuran derivatives, it was found that a potent compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, potently inhibited the activity of cyclin-dependent kinase 8 (CDK8). nih.govjst.go.jp This suggests that the osteoblastogenic activity of this compound is mediated through the suppression of CDK8. nih.govjst.go.jp
In other studies, direct enzyme inhibition assays have been used to screen for the activity of benzofuran derivatives against specific targets. For example, some 3-benzoylbenzofurans and their pyrazole (B372694) derivatives were evaluated for their ability to inhibit HIV-1 protease, a key enzyme in the viral life cycle. rsc.org
Furthermore, advanced proteomics-based approaches can be used for target engagement studies. nih.gov These methods can help to identify the full spectrum of protein targets that a compound interacts with within a cell, providing a more comprehensive understanding of its mechanism of action. nih.gov
Table 2: In Vitro Assays for Mechanistic Studies of Ethoxybenzofuran Derivatives
| Assay Type | Purpose | Example Application | Reference |
| MTT Assay | Measures cell viability and proliferation. | Evaluating cytotoxicity of halogenated benzofuran derivatives in cancer cell lines. | nih.gov |
| Annexin V-FITC Assay (Flow Cytometry) | Detects apoptosis. | Confirming the induction of apoptosis by benzofuran derivatives in K562 leukemia cells. | mdpi.comresearchgate.net |
| Caspase-Glo 3/7 Assay | Measures the activity of caspase-3 and caspase-7. | Confirming the proapoptotic properties of specific benzofuran derivatives. | mdpi.comresearchgate.net |
| ELISA for Caspases | Quantifies the levels of specific caspases (e.g., caspase-3, -8, -9). | Determining the involvement of intrinsic and extrinsic apoptotic pathways for certain benzofuran derivatives. | nih.gov |
| Kinase Inhibition Assay | Measures the inhibition of a specific kinase enzyme. | Identifying CDK8 as a target for osteogenic benzofuran derivatives. | nih.govjst.go.jp |
| HIV-1 Protease Inhibition Assay | Measures the inhibition of the HIV-1 protease enzyme. | Screening 3-benzoylbenzofurans for anti-HIV activity. | rsc.org |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Compound | Solvent System | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3k | CHCl₃/Me₂CO (20:1) | None | 70 | |
| 3l | CHCl₃ | Piperidine | 69 |
Advanced: How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
Methodological Answer:
Conflicting NMR signals (e.g., δ 1.37 ppm for ethoxy CH₃ vs. δ 7.22 ppm for aromatic protons) may arise from solvent effects or tautomerism. To resolve discrepancies:
- Multi-spectral validation : Cross-validate with ¹³C NMR and HSQC to assign ambiguous signals .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting splitting patterns .
- Crystallographic corroboration : Use X-ray diffraction (e.g., SHELXL refinement) to confirm bond lengths and angles .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign ethoxy (δ ~1.3–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and aromatic protons (δ ~6.5–8.0 ppm) .
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., C20H12ClIO derivatives refined via SHELXL) .
- IR spectroscopy : Confirm carbonyl (C=O) and ether (C-O-C) stretches .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, methoxy groups lower LUMO energy, enhancing electrophilicity at C-2 .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetone vs. DMSO) .
- Transition State Analysis : Identify energy barriers for SNAr or radical-mediated substitutions .
Basic: How can one determine the purity of synthesized this compound using chromatographic methods?
Methodological Answer:
- TLC monitoring : Use silica gel plates with UV-active indicators; eluent systems like hexane:ethyl acetate (4:1) separate ethoxy derivatives effectively .
- HPLC : C18 columns with methanol/water gradients (e.g., 70:30 to 90:10) resolve polar impurities .
- Melting point analysis : Compare observed values (e.g., 74–76°C for 3k) with literature to assess crystallinity .
Advanced: How should researchers approach crystallographic data refinement for this compound derivatives using programs like SHELXL?
Methodological Answer:
- Data collection : Use high-resolution (<1.0 Å) X-ray data to minimize R-factors .
- Twinning refinement : Apply SHELXD for pseudo-merohedral twinning common in benzofuran crystals .
- Disorder modeling : Partition disordered ethoxy groups into multiple sites with constrained occupancy .
Basic: What are the typical oxidation and reduction products of this compound, and how are they identified?
Methodological Answer:
- Oxidation : Forms quinone derivatives (e.g., 3-ethoxy-1,2-benzoquinone) via DDQ in dichloromethane. Confirm via UV-Vis (λmax ~450 nm) and MS .
- Reduction : Yields dihydrobenzofuran alcohols using NaBH₄; monitor by ¹H NMR (disappearance of C=O proton) .
Advanced: In multi-step syntheses involving this compound, how can competing side reactions be minimized?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., ethoxy with TMSCl) during halogenation .
- Kinetic control : Use low temperatures (−78°C) to favor kinetically stable intermediates .
- In situ quenching : Add scavengers (e.g., molecular sieves) to trap byproducts like HCl .
Advanced: How does the introduction of electron-donating or withdrawing groups affect the electronic properties of this compound?
Methodological Answer:
- Electron-donating groups (e.g., -OCH₃) : Increase electron density at C-2, enhancing susceptibility to electrophilic attack (e.g., nitration) .
- Electron-withdrawing groups (e.g., -Cl) : Stabilize negative charge in intermediates, facilitating SNAr reactions .
- DFT analysis : Substituent effects quantified via Mulliken charges and electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
